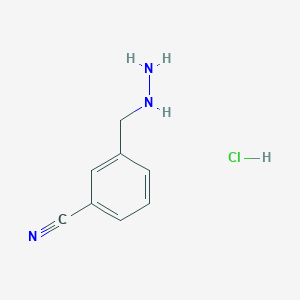

3-(Hydrazinylmethyl)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

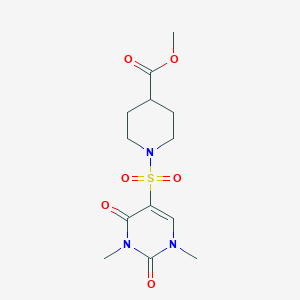

“3-(Hydrazinylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used in various chemical reactions and has a molecular weight of 183.64 .

Synthesis Analysis

The synthesis of benzonitrile derivatives, such as “3-(Hydrazinylmethyl)benzonitrile hydrochloride”, often involves the reaction of benzaldehyde and hydroxylamine hydrochloride . A green synthesis method has been proposed using ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an effective alternative to hydroxylamine hydrochloride . The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .Molecular Structure Analysis

The molecular structure of “3-(Hydrazinylmethyl)benzonitrile hydrochloride” is represented by the formula C8H10ClN3 . The molecular weight of this compound is 183.64 .科学的研究の応用

Green Synthesis of Benzonitrile

The compound can be used in the green synthesis of benzonitrile. It is an advantageous approach, but it suffers from constraints such as longer reaction time, corrosion, and recovery of hydrochloric acid. A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .

Catalyst for One-Pot Synthesis of Benzonitrile

The compound can be used as a competent catalyst for one-pot synthesis of benzonitrile. The optimized reaction conditions were found to be the combination of benzaldehyde, NH2OH·HCl, Fe3O4-CTAB NPs, and DMF at 80–90 °C for 1 h .

Synthesis of 4-(Hydrazinylmethyl)benzonitrile Hydrochloride

The compound can be synthesized through various methods. One reported method involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions.

Medicinal Chemistry

The hydrazinylmethyl group present in the molecule can participate in various reactions, making it a potential scaffold for designing new drugs. Research has explored the use of hydrazinobenzenes in the development of anticonvulsant and anti-inflammatory agents.

Physical and Chemical Properties Analysis

The presence of the hydrazine group suggests moderate polarity, potentially leading to some water solubility. The aromatic ring and nitrile group contribute to lipophilicity as well.

Chemical Reactions Analysis

The hydrazine group is known to be reactive, potentially forming linkages with other aldehydes or ketones. The nitrile group might undergo nucleophilic substitution reactions.

Safety and Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

特性

IUPAC Name |

3-(hydrazinylmethyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYADVNWVCFUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)

![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)

![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)

![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)

![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)

![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)

![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)